molecular formula H4NO3V B8020643 Vanadic acid, ammonia salt

Vanadic acid, ammonia salt

Cat. No.: B8020643
M. Wt: 116.978 g/mol
InChI Key: YBVKNHXQSRDWAA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vanadic acid, ammonia salt, also known as ammonium vanadate, is a chemical compound that contains vanadium in its +5 oxidation state. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is typically encountered as a yellow-orange solid and is known for its role in catalysis and as a precursor to other vanadium compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vanadic acid, ammonia salt is typically prepared by the reaction of vanadium pentoxide with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{V}_2\text{O}_5 + 2 \text{NH}_4\text{OH} \rightarrow 2 \text{NH}_4\text{VO}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced through a series of steps involving the extraction of vanadium from vanadium-containing ores. The process typically involves:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where it is converted to higher oxidation states of vanadium.

    Reduction: It can also be reduced to lower oxidation states, such as vanadium(IV) or vanadium(III).

    Substitution: The compound can participate in substitution reactions where the ammonium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Zinc, sulfur dioxide.

    Acidic and Basic Conditions: The compound can react under both acidic and basic conditions, depending on the desired reaction pathway.

Major Products Formed:

    Vanadium Pentoxide (V2O5): Formed during oxidation reactions.

    Vanadyl Compounds (VO2+): Formed during reduction reactions.

    Various Vanadium Complexes: Formed during substitution reactions .

Scientific Research Applications

Vanadic acid, ammonia salt has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic and inorganic reactions.

    Biology: Studied for its role in enzyme inhibition and as a model for phosphate in biological systems.

    Medicine: Investigated for its potential antidiabetic and anticancer properties.

    Industry: Utilized in the production of ceramics, glass, and pigments. .

Mechanism of Action

The mechanism of action of vanadic acid, ammonia salt involves its ability to mimic phosphate ions due to the similar size and charge of the vanadate ion. This allows it to interact with various enzymes and proteins, inhibiting their activity. The compound can also undergo redox reactions, switching between different oxidation states, which is crucial for its catalytic properties .

Comparison with Similar Compounds

Vanadic acid, ammonia salt can be compared with other vanadium compounds such as:

    Vanadium Pentoxide (V2O5): A common oxidizing agent and catalyst.

    Vanadyl Sulfate (VOSO4): Used in dietary supplements and as a catalyst.

    Ammonium Metavanadate (NH4VO3): Similar in composition but differs in its crystalline structure and solubility.

Uniqueness: this compound is unique due to its high solubility in water and its ability to form various vanadium complexes. This makes it particularly useful in catalysis and as a precursor for other vanadium-based materials .

Biological Activity

Vanadic acid, ammonia salt, commonly referred to as ammonium metavanadate (NH₄VO₃), is an inorganic compound that plays a significant role in various biological and chemical processes. It is known for its structural similarity to phosphates, which allows it to exhibit notable biological activity. This article delves into the biological activity of ammonium metavanadate, including its synthesis, structural characteristics, applications, and relevant case studies highlighting its effects in biological systems.

Ammonium metavanadate is a white crystalline powder that can appear yellow due to impurities. It has a molecular weight of 116.98 g/mol and is slightly soluble in water. The compound decomposes at elevated temperatures, releasing ammonia and water:

2NH4VO3V2O5+2NH3+H2O2\text{NH}_4\text{VO}_3\rightarrow \text{V}_2\text{O}_5+2\text{NH}_3+\text{H}_2\text{O}

The structure of ammonium metavanadate consists of polymeric chains of [VO₃]⁻ formed by corner-sharing VO₄ tetrahedra interconnected through hydrogen bonds with ammonium ions. This unique structure contributes to its biological activity, particularly its ability to mimic phosphate groups in various biochemical pathways .

Property Value
Molecular FormulaNH₄VO₃
Molecular Weight116.98 g/mol
AppearanceWhite crystalline powder
SolubilitySlightly soluble in water
Decomposition Temperature210 °C (410 °F)

Ammonium metavanadate's biological activity is primarily attributed to its ability to act as a phosphate mimic. This property allows it to interfere with various enzymatic processes by inhibiting phosphate-dependent enzymes. Studies have shown that vanadates can affect insulin signaling pathways, making them a subject of interest in diabetes research .

Antimicrobial Activity

Research indicates that ammonium metavanadate exhibits antimicrobial properties against a range of pathogens. For instance, it has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these bacteria typically range from 0.70 μM to 442 μM, depending on the specific strain and experimental conditions .

Cytotoxicity and Antioxidant Properties

In addition to its antimicrobial effects, ammonium metavanadate has demonstrated antioxidant properties at certain concentrations without exhibiting cytotoxicity towards human cell lines like WI-38 (human embryonic lung cells) and Chang liver cells. The most effective antioxidant activity was observed at concentrations of 0.25 mM and 0.50 mM .

Case Study 1: Insulin Mimetic Effects

A study investigated the insulin-mimetic effects of vanadates, including ammonium metavanadate, on glucose uptake in adipocytes. The results indicated that treatment with ammonium metavanadate significantly increased glucose uptake in insulin-resistant cells, suggesting potential therapeutic applications for managing diabetes .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of ammonium metavanadate against clinical isolates of Candida albicans. The compound was tested against various strains, revealing significant antifungal activity with MIC values comparable to conventional antifungal agents .

Case Study 3: Enzyme Inhibition

Research has also highlighted the role of ammonium metavanadate as an inhibitor of phosphatases, which are critical for regulating cellular signaling pathways. By mimicking phosphate groups, it can effectively inhibit these enzymes, leading to altered cellular responses.

Applications in Research and Industry

Ammonium metavanadate is widely used in various fields:

  • Catalysis : It serves as a catalyst in organic synthesis reactions.
  • Analytical Chemistry : Employed as a reagent for qualitative tests such as the Mandelin reagent for alkaloids.
  • Biological Research : Investigated for its role in enzyme inhibition and cellular signaling studies.

Properties

IUPAC Name

azane;hydroxy(dioxo)vanadium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3N.H2O.2O.V/h1H3;1H2;;;/q;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVKNHXQSRDWAA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.O[V](=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4NO3V
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.978 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vanadic acid, ammonia salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.